molecular formula C15H13ClN4O3S B4558984 4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Cat. No.: B4558984
M. Wt: 364.8 g/mol
InChI Key: BWQJWXKRKQLVRO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a synthetic organic compound belonging to the family of thiadiazolo[3,2-a]pyrimidines. These molecules are known for their diverse biological activities and are often explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide involves multi-step reactions. Starting from benzoyl chloride and 4-chloroaniline, the initial step forms 4-chloro-N-benzoylaniline. This intermediate then reacts with ethoxymethyl acetoacetate under specific conditions, leading to cyclization with thiourea to give the final thiadiazolo[3,2-a]pyrimidine structure.

Industrial Production Methods: Industrial production requires optimization of reaction conditions, including temperature, solvents, and catalysts. Scaling up involves maintaining purity and yield, often using continuous flow reactors for consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound typically undergoes electrophilic and nucleophilic substitution reactions, facilitated by the presence of halogen and amide groups. It also participates in redox reactions, impacting its biological activity.

Common Reagents and Conditions: Reagents such as thionyl chloride, sodium ethoxide, and thiourea are commonly used. Reaction conditions involve varying temperatures (0-150°C), with solvent choices ranging from acetonitrile to dimethylformamide, depending on the specific step.

Major Products: Reactions yield various intermediates like substituted anilines, cyclized thiadiazolopyrimidines, and derivatives formed via substitution reactions.

Scientific Research Applications

In chemistry , it serves as a precursor for other heterocyclic compounds. Biologically , it is studied for its antimicrobial and anticancer properties. In medicine , researchers are exploring its potential as an enzyme inhibitor. Industrially , it is used in the development of advanced materials due to its unique electronic properties.

Mechanism of Action

The compound's biological activity arises from its ability to inhibit specific enzymes, binding to active sites and disrupting normal cellular functions. The thiadiazolo[3,2-a]pyrimidine moiety interacts with molecular targets, modulating pathways involved in cell growth and metabolism.

Comparison with Similar Compounds

Compared to other thiadiazolo[3,2-a]pyrimidines, 4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide stands out due to its chloro and ethoxymethyl substitutions. These groups enhance its lipophilicity and bioavailability. Similar compounds include 4-chloro-N-[2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide and 4-chloro-N-[2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide, each differing slightly in their functional groups and resultant properties.

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Properties

IUPAC Name

4-chloro-N-[2-(ethoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-2-23-8-12-19-20-14(22)11(7-17-15(20)24-12)18-13(21)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQJWXKRKQLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Reactant of Route 2
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4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Reactant of Route 3
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4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Reactant of Route 4
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4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

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